

Application of Tonabersat in Electrophysiology Studies of Cortical Spreading Depression

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Compound of Interest

Compound Name: Tonabersat

Cat. No.: B1682987

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Introduction

Cortical spreading depression (CSD) is a wave of profound, transient depolarization of neurons and glial cells that propagates across the cerebral cortex at a rate of 2-5 mm/min.^{[1][2]} It is the neurophysiological correlate of migraine aura and is also implicated in the pathophysiology of stroke, traumatic brain injury, and epilepsy.^{[2][3][4]} **Tonabersat** (SB-220453) is a novel benzopyran compound that has been investigated for its potential to prevent migraine attacks by inhibiting CSD. This document provides detailed application notes and protocols for the use of **Tonabersat** in electrophysiology studies of CSD, intended for researchers, scientists, and drug development professionals.

Tonabersat's primary mechanism of action in the context of CSD is the modulation of gap junctions and the blockade of connexin43 (Cx43) hemichannels. Gap junctions are intercellular channels that allow for the direct passage of ions and small molecules between adjacent cells, and they are crucial for the propagation of CSD. By blocking Cx43 hemichannels, **Tonabersat** is thought to reduce the release of pro-inflammatory molecules and ATP, thereby attenuating the initiation and propagation of CSD.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies on the effects of **Tonabersat** on CSD and related clinical endpoints.

Table 1: Preclinical Efficacy of **Tonabersat** on Cortical Spreading Depression

| Animal Model | Tonabersat Dose | CSD Induction Method | Key Findings | Reference |
|--------------|-----------------|-----------------------|---|-----------|
| Rat | 10 mg/kg, i.p. | 6-min KCl application | Significantly reduced the number of CSD depolarizations (median = 2 with Tonabersat vs. 8 in vehicle group). | |
| Cat | 10 mg/kg, i.p. | KCl application | Significantly reduced the spatial extent of the first KCl-evoked SD event by >50%. Reduced the duration of SD activity (13.2 +/- 5.0 min vs. 39.8 +/- 4.4 min in controls). | |

Table 2: Clinical Efficacy of **Tonabersat** in Migraine with Aura

| Study Design | Tonabersat Dose | Patient Population | Key Findings | Reference |
|---|--|--|--|-----------|
| Randomized, double-blind, placebo-controlled, crossover trial | 40 mg once daily | 31 patients with migraine with aura | Median attacks of aura were reduced from 3.2 per 12 weeks on placebo to 1.0 on Tonabersat (p=0.01). No significant effect on non-aura attacks. | |
| Randomized, double-blind, placebo-controlled, multicentre, parallel group study | 20 mg daily for 2 weeks, then 40 mg daily for 10 weeks | Patients with migraine with and without aura | In month 3 of treatment, the responder rate (≥50% reduction in migraine attacks) was 62% for Tonabersat vs. 45% for placebo (p < 0.05). | |

Experimental Protocols

Protocol 1: In Vivo Electrophysiological Recording of Cortical Spreading Depression in Rats

This protocol describes the induction and recording of CSD in anesthetized rats and the administration of **Tonabersat** to assess its effects.

1. Animal Preparation:

- Adult male Wistar rats (250-300g) are anesthetized with isoflurane (1.5-2% in oxygen) or a combination of ketamine/xylazine.

- The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C using a heating pad.

- A midline scalp incision is made, and the skull is exposed.

2. Surgical Procedure:

- Two burr holes (2 mm in diameter) are drilled over the parietal cortex of one hemisphere. One hole is for CSD induction, and the other is for recording. A third burr hole is drilled over the contralateral hemisphere for a reference electrode.
- The dura mater should be kept intact.

3. CSD Induction:

- CSD can be induced by various methods:
 - KCl Application: A small cotton ball soaked in 1-2 M KCl solution is applied to the cortical surface of the induction burr hole for a defined period (e.g., 5-10 minutes).
 - Needle Prick: A brief, controlled needle stab into the cortex can also elicit CSD.

4. Electrophysiological Recording:

- A glass micropipette (tip diameter 5-15 μm) filled with 2 M NaCl or artificial cerebrospinal fluid (aCSF) is inserted into the cortex (approximately 1 mm deep) through the recording burr hole.
- An Ag/AgCl reference electrode is placed in contact with the dura of the contralateral hemisphere or subcutaneously in the neck.
- The recording electrode is connected to a high-impedance DC-coupled amplifier to record the characteristic slow potential shift of CSD.
- The signal is amplified, filtered (e.g., low-pass filter at 100 Hz), digitized, and stored for offline analysis.

5. Tonabersat Administration:

- **Tonabersat** is dissolved in a vehicle such as 20% (2-hydroxypropyl)- β -cyclodextrin in saline.
- A common dose used in rat studies is 10 mg/kg, administered via intraperitoneal (i.p.) injection 30-60 minutes before CSD induction.

6. Data Analysis:

- The primary outcome measures are the number of CSD events, the amplitude and duration of the negative DC potential shift, and the propagation velocity of the CSD wave between two recording electrodes.
- Statistical analysis is performed to compare these parameters between vehicle-treated and **Tonabersat**-treated groups.

Protocol 2: Preparation of Tonabersat for In Vivo Administration

This protocol describes the preparation of a **Tonabersat** solution for intraperitoneal injection in animal studies.

Materials:

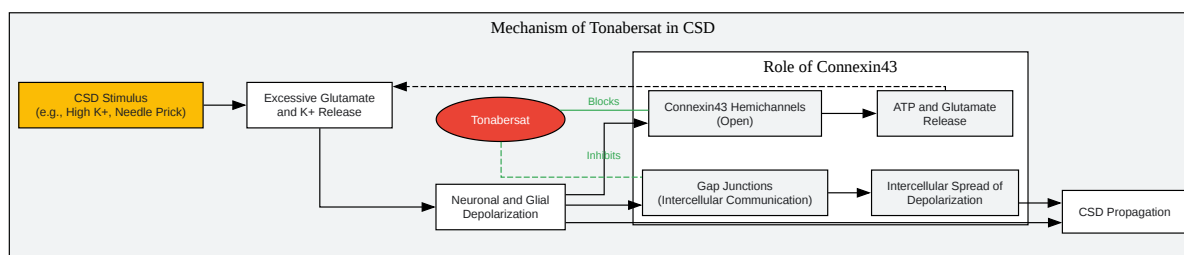
- **Tonabersat** (SB-220453) powder
- (2-hydroxypropyl)- β -cyclodextrin
- Sterile saline (0.9% NaCl)
- Sonicator

Procedure:

- Prepare a 20% solution of (2-hydroxypropyl)- β -cyclodextrin in sterile saline. For example, dissolve 2 g of cyclodextrin in 10 mL of saline.
- Weigh the required amount of **Tonabersat** powder to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 300g rat, assuming a 3 mL injection volume).

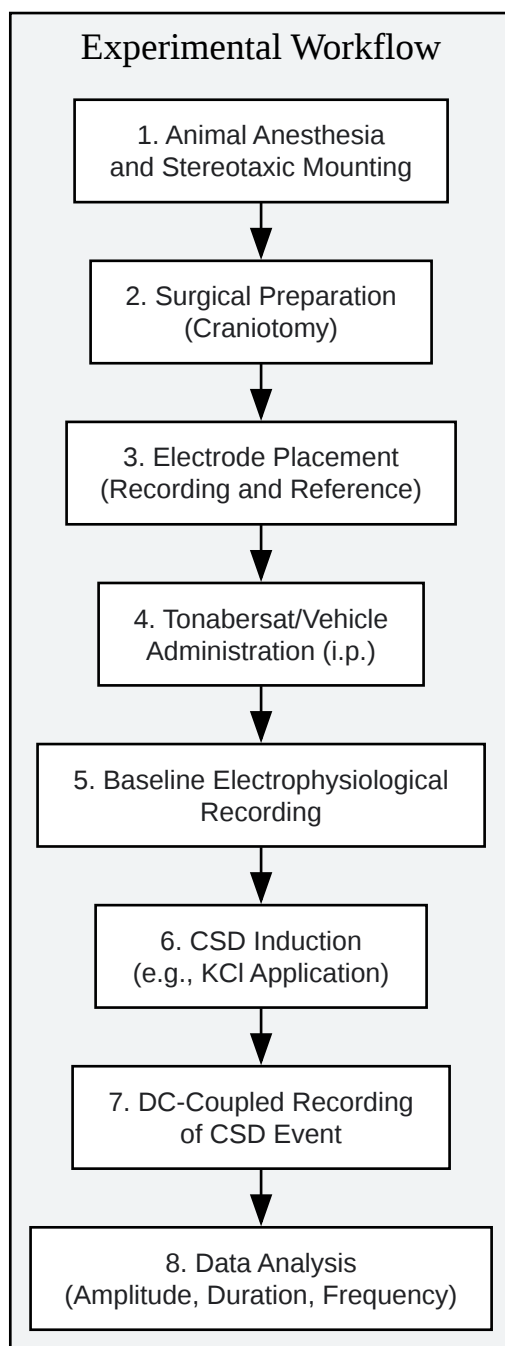
- Add the **Tonabersat** powder to the cyclodextrin solution.
- Sonicate the mixture until the **Tonabersat** is completely dissolved. Gentle warming may aid in dissolution.
- The solution should be prepared fresh on the day of the experiment.

Mandatory Visualizations



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Caption: Signaling pathway of **Tonabersat**'s action on CSD.



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Caption: Experimental workflow for in vivo CSD studies.

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